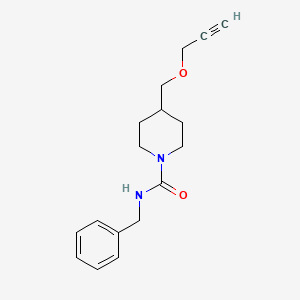
Ethyl 4-phenyl-2-(3,4,5-trimethoxybenzamido)thiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-phenyl-2-(3,4,5-trimethoxybenzamido)thiazole-5-carboxylate, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound belongs to the class of thiazole derivatives and is known for its potent anti-cancer activity.
Wirkmechanismus
Ethyl 4-phenyl-2-(3,4,5-trimethoxybenzamido)thiazole-5-carboxylate is a selective inhibitor of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the signaling pathway of B-cell receptor (BCR). BCR signaling plays a critical role in the survival and proliferation of B-cells, which are often involved in the development of various types of cancer. By inhibiting BTK, Ethyl 4-phenyl-2-(3,4,5-trimethoxybenzamido)thiazole-5-carboxylate disrupts BCR signaling and induces apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Ethyl 4-phenyl-2-(3,4,5-trimethoxybenzamido)thiazole-5-carboxylate has been shown to have several biochemical and physiological effects. It inhibits the activation of downstream signaling pathways, such as AKT and ERK, which are involved in cell survival and proliferation. Ethyl 4-phenyl-2-(3,4,5-trimethoxybenzamido)thiazole-5-carboxylate also induces apoptosis in cancer cells by activating caspase-3 and PARP cleavage. In addition, Ethyl 4-phenyl-2-(3,4,5-trimethoxybenzamido)thiazole-5-carboxylate has been shown to inhibit the migration and invasion of cancer cells, which are important processes for cancer metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 4-phenyl-2-(3,4,5-trimethoxybenzamido)thiazole-5-carboxylate has several advantages for lab experiments. It has good solubility and stability, making it easy to handle and store. Ethyl 4-phenyl-2-(3,4,5-trimethoxybenzamido)thiazole-5-carboxylate has also been well-tolerated in animal studies, indicating low toxicity. However, Ethyl 4-phenyl-2-(3,4,5-trimethoxybenzamido)thiazole-5-carboxylate has some limitations for lab experiments. It is a relatively new compound and has not been extensively studied in humans, so its safety and efficacy in clinical trials are not yet fully known. In addition, Ethyl 4-phenyl-2-(3,4,5-trimethoxybenzamido)thiazole-5-carboxylate is a selective inhibitor of BTK, which may limit its effectiveness in cancers that do not rely on BCR signaling.
Zukünftige Richtungen
There are several future directions for the research and development of Ethyl 4-phenyl-2-(3,4,5-trimethoxybenzamido)thiazole-5-carboxylate. One direction is to further investigate its efficacy in clinical trials for the treatment of various types of cancer. Another direction is to explore its potential as a combination therapy with other anti-cancer agents, such as monoclonal antibodies and immune checkpoint inhibitors. In addition, future research could focus on identifying biomarkers that could predict the response to Ethyl 4-phenyl-2-(3,4,5-trimethoxybenzamido)thiazole-5-carboxylate and developing strategies to overcome resistance to the compound.
Conclusion:
In conclusion, Ethyl 4-phenyl-2-(3,4,5-trimethoxybenzamido)thiazole-5-carboxylate is a promising small molecule inhibitor that has shown potent anti-cancer activity in preclinical studies. Its selective inhibition of BTK disrupts BCR signaling and induces apoptosis in cancer cells. Ethyl 4-phenyl-2-(3,4,5-trimethoxybenzamido)thiazole-5-carboxylate has several advantages for lab experiments, including good solubility and stability, and low toxicity. However, its safety and efficacy in clinical trials are not yet fully known, and further research is needed to explore its potential as a cancer therapy.
Synthesemethoden
The synthesis of Ethyl 4-phenyl-2-(3,4,5-trimethoxybenzamido)thiazole-5-carboxylate involves a multistep process that starts with the preparation of 3,4,5-trimethoxybenzoic acid. This is followed by the synthesis of the intermediate, 2-amino-4-phenylthiazole-5-carboxylic acid, which is then coupled with ethyl chloroformate to obtain the final product, ethyl 4-phenyl-2-(3,4,5-trimethoxybenzamido)thiazole-5-carboxylate. The synthesis of Ethyl 4-phenyl-2-(3,4,5-trimethoxybenzamido)thiazole-5-carboxylate has been reported in several research articles and is considered a reliable method for obtaining the compound.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-phenyl-2-(3,4,5-trimethoxybenzamido)thiazole-5-carboxylate has been extensively studied for its anti-cancer activity and has shown promising results in preclinical studies. It has been found to inhibit the growth of various cancer cell lines, including lymphoma, leukemia, and multiple myeloma. Ethyl 4-phenyl-2-(3,4,5-trimethoxybenzamido)thiazole-5-carboxylate has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and lenalidomide. In addition, Ethyl 4-phenyl-2-(3,4,5-trimethoxybenzamido)thiazole-5-carboxylate has demonstrated good pharmacokinetic properties and has been well-tolerated in animal studies, making it a promising candidate for further development.
Eigenschaften
IUPAC Name |
ethyl 4-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6S/c1-5-30-21(26)19-17(13-9-7-6-8-10-13)23-22(31-19)24-20(25)14-11-15(27-2)18(29-4)16(12-14)28-3/h6-12H,5H2,1-4H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRZTTOLAYBBJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-(Diethylamino)phenyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2964114.png)
![2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2964115.png)


![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide](/img/structure/B2964121.png)

![4-bromo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2964125.png)
![6-Benzyloxycarbonyl-1-(tert-butoxycarbonyl) amino-6-azaspiro[2.5]octane](/img/structure/B2964126.png)
![4-Hydrazinyl-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2964127.png)
![3-(3,4-dimethylphenyl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2964128.png)

![methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoate](/img/structure/B2964133.png)

![[(1-cyanocyclohexyl)carbamoyl]methyl 2-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)benzoate](/img/structure/B2964137.png)